3,3-Difluoropiperidin-4-OL

Description

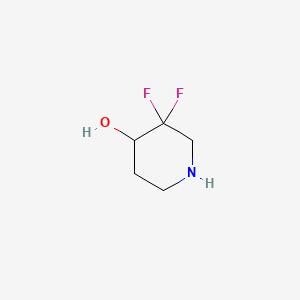

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQGDOXIAAIQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311016 | |

| Record name | 3,3-Difluoro-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239596-54-3 | |

| Record name | 3,3-Difluoro-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239596-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3-Difluoropiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of viable synthetic protocols for obtaining 3,3-Difluoropiperidin-4-ol, a valuable fluorinated building block for the development of novel therapeutics. The introduction of gem-difluoro groups into piperidine rings is a key strategy in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This document outlines two primary synthetic pathways, starting from common precursors.

Synthesis Route 1: Ketone Reduction Pathway

This approach begins with the commercially available N-Boc protected 3,3-difluoro-4-oxopiperidine. The synthesis involves a two-step process: the reduction of the ketone to the corresponding alcohol, followed by the removal of the N-Boc protecting group.

Experimental Protocols: Route 1

Step 1: Reduction of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

This protocol details the reduction of the ketone functionality to a hydroxyl group using sodium borohydride, a mild and selective reducing agent.[1]

-

Materials:

-

Procedure:

-

Dissolve tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

-

Step 2: N-Boc Deprotection

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.[5]

-

Materials:

-

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (from Step 1)

-

4M Hydrochloric acid (HCl) in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the crude product from Step 1 (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or dichloromethane.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) or a solution of TFA in DCM (e.g., 20% v/v).

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Quantitative Data: Route 1

| Step | Reactants | Reagents/Solvents | Conditions | Typical Yield |

| 1 | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | NaBH₄, MeOH | 0 °C to RT, 2-4h | 85-95% |

| 2 | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 4M HCl in Dioxane or TFA/DCM | RT, 1-3h | >90% |

Logical Workflow: Route 1```dot

digraph "Ketone Reduction Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Synthesis of this compound via Ketone Reduction", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

A [label="tert-Butyl 3,3-difluoro-\n4-oxopiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="tert-Butyl 3,3-difluoro-\n4-hydroxypiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound\n(Hydrochloride Salt)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];

A -> B [label="1. NaBH4, MeOH\n2. 0°C to RT", color="#34A853"]; B -> C [label="2. HCl in Dioxane or TFA\n3. RT", color="#EA4335"]; }

References

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

physicochemical properties of 3,3-Difluoropiperidin-4-OL

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Difluoropiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1239596-54-3) is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry.[1][2] The introduction of geminal fluorine atoms onto the piperidine ring can significantly modulate the physicochemical properties of the molecule, such as basicity (pKa) and lipophilicity (logP).[3] These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of drug candidates, potentially leading to improved metabolic stability, membrane permeability, and target binding affinity.[3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant experimental and logical workflows.

Core Physicochemical Properties

The integration of fluorine atoms into organic molecules can have profound, and sometimes non-intuitive, effects on their properties.[3] For the piperidine scaffold, gem-difluorination at the 3-position is expected to lower the basicity of the piperidine nitrogen due to the strong electron-withdrawing inductive effect of the fluorine atoms.[3] The impact on lipophilicity and solubility is more complex and is influenced by the interplay of reduced basicity and changes in conformational preferences and intermolecular interactions.[3]

Quantitative data, both experimental and predicted, for this compound and related analogs are summarized below.

| Property | Value | Remarks |

| CAS Number | 1239596-54-3 | - |

| Molecular Formula | C₅H₉F₂NO | [1] |

| Molecular Weight | 137.13 g/mol | [1] |

| pKa (Basic) | ~7.4 (Predicted) | The experimental pKa for the parent 3,3-difluoropiperidine is 7.4.[4] The hydroxyl group at the 4-position is expected to have a minor effect on the basicity of the amine. Gem-difluorination significantly lowers the basicity compared to non-fluorinated piperidines. |

| logP | ~0.02 (Predicted) | No experimental value is available. The predicted logP for the related 3,5-Difluoro-3-methylpiperidin-4-ol is 0.0168.[5] The presence of the polar hydroxyl group and the fluorines results in a relatively low lipophilicity. |

| Aqueous Solubility | Low (Predicted) | Direct experimental data is unavailable. A ketone analog, 3,3-difluoro-1-(4-methoxybenzyl)piperidin-4-one, has a predicted low aqueous solubility of ~0.1 mg/mL.[6] The solubility of fluorinated cyclic compounds can follow complex trends.[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Spectroscopic Characteristics (Predicted)

While specific spectra for this compound are not publicly available, the following characteristics can be anticipated based on its structure and data from similar compounds.[7][8][9]

| Technique | Expected Features |

| ¹H NMR | Resonances for the piperidine ring protons (δ 2.5–4.0 ppm), including signals adjacent to the fluorine atoms which may show complex splitting patterns due to H-F coupling. A broad singlet for the hydroxyl proton (OH) and the amine proton (NH), which may be exchangeable with D₂O. |

| ¹³C NMR | A triplet for the CF₂ carbon at approximately δ 118-122 ppm with a large J-coupling constant (J ≈ 245 Hz).[7] Signals for the other four piperidine carbons, with those adjacent to the CF₂ group also potentially showing splitting (triplets) due to C-F coupling. |

| ¹⁹F NMR | A complex multiplet corresponding to the two equivalent fluorine atoms of the CF₂ group.[7] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A peak in the 3300-3500 cm⁻¹ range for the N-H stretch. Strong C-F stretching absorptions typically appear in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) at m/z 137. Subsequent fragmentation may involve the loss of water (H₂O) or other small fragments from the piperidine ring. |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods applicable to compounds like this compound.

Determination of pKa by Potentiometric Titration

This is one of the most common and accurate methods for pKa determination.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant is added.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is low. A typical concentration is around 10⁻⁴ M.[10]

-

Titration Setup: Place the solution in a temperature-controlled vessel. Use a calibrated combined pH electrode to monitor the pH continuously.[12]

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) stepwise using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.[10]

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[11] This point corresponds to the inflection point of the sigmoid curve.[12]

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (P) between n-octanol and water.[12][13]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture in a separation funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[12] Let the mixture stand until the two phases have clearly separated.

-

Phase Separation and Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection or LC-MS.[14]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13][15]

Determination of Aqueous Solubility

Aqueous solubility can be measured using either kinetic or thermodynamic methods.[16] The thermodynamic shake-flask method is considered the gold standard.[17][18]

Methodology (Thermodynamic Shake-Flask):

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[18]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the solid and the solution.[16][19]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC or LC-MS.

-

Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Impact of Physicochemical Properties on Drug Development

The physicochemical properties of a compound like this compound are critical determinants of its behavior in biological systems. They form the foundation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is essential for its development as a drug candidate.

As the diagram illustrates:

-

pKa influences the ionization state of a molecule at different physiological pH values, which directly impacts its solubility and ability to cross biological membranes (absorption).[20]

-

logP is a measure of lipophilicity, which is crucial for membrane permeability (absorption and distribution) and interactions with metabolic enzymes and plasma proteins.[21]

-

Aqueous Solubility is a prerequisite for absorption and for achieving sufficient concentration at the target site. Poor solubility can be a major hurdle in drug development.[19][20]

A thorough understanding and optimization of these core properties are therefore essential for the successful progression of a chemical entity from a research lab to a clinical candidate.

References

- 1. CAS 1239596-54-3 | this compound - Synblock [synblock.com]

- 2. 1239596-54-3|this compound|BLD Pharm [bldpharm.com]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one () for sale [vulcanchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. youtube.com [youtube.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,3-Difluoropiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Difluoropiperidin-4-ol, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, particularly in the context of dopamine receptor modulation.

Core Identification

This compound, also known as 3,3-Difluoro-4-hydroxypiperidine, is a valuable building block for the synthesis of more complex molecules. Its identity is established by the following key identifiers.

| Parameter | Value | Source |

| CAS Number | 1239596-54-3 | [1] |

| Molecular Formula | C₅H₉F₂NO | [1] |

| Molecular Weight | 137.13 g/mol | [1] |

| Synonyms | 3,3-Difluoro-4-hydroxypiperidine | [1] |

Synthesis and Experimental Protocol

While a specific, detailed synthesis protocol for this compound is not explicitly available in the reviewed literature, a common and logical approach involves the reduction of a corresponding N-protected 3,3-difluoro-4-oxopiperidine precursor. The following is a representative experimental protocol based on established chemical transformations.

Synthetic Scheme:

Caption: Plausible synthetic route to this compound.

Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (N-Boc-3,3-difluoro-4-oxopiperidine)

This step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

-

Materials: 3,3-difluoro-4-oxopiperidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 3,3-difluoro-4-oxopiperidine hydrochloride in DCM, add triethylamine at 0 °C to neutralize the hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The CAS number for this intermediate is 1215071-17-2.[2][3]

-

Step 2: Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (N-Boc-3,3-difluoropiperidin-4-ol)

This step involves the reduction of the ketone to a secondary alcohol.

-

Materials: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

-

Step 3: Synthesis of this compound

The final step is the removal of the Boc protecting group.

-

Materials: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid in Dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in DCM.

-

Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the mixture at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude product can be purified by recrystallization or by neutralization with a base and subsequent extraction and purification to yield this compound.

-

Potential Biological Significance and Applications

Structurally similar compounds, particularly 4,4-difluoropiperidine derivatives, have been investigated as potent and selective antagonists for the dopamine D4 receptor .[4][5] The dopamine D4 receptor is a target of interest for the treatment of various central nervous system disorders.

The logical relationship for its potential application can be visualized as follows:

Caption: Logical workflow for the application of the scaffold.

Given the precedent set by related fluorinated piperidines, this compound represents a valuable starting material for the synthesis of novel ligands targeting dopamine receptors and potentially other G-protein coupled receptors. Researchers in drug development can utilize this scaffold to explore new chemical space and develop next-generation therapeutics with improved pharmacological profiles.

References

- 1. CAS 1239596-54-3 | this compound - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Spectroscopic and Synthetic Profile of 3,3-Difluoropiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3,3-difluoropiperidin-4-ol, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The strategic introduction of fluorine atoms into piperidine rings can profoundly influence the conformational preferences, metabolic stability, and binding affinity of drug candidates. This document presents a compilation of expected spectroscopic data (NMR, IR, MS) and detailed experimental protocols to facilitate the synthesis and characterization of this valuable building block.

Spectroscopic Data

While a complete, experimentally verified dataset for this compound is not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of closely related fluorinated piperidine derivatives. These values serve as a robust reference for the identification and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.80 - 4.00 | m | - | H-4 |

| ~3.00 - 3.20 | m | - | H-2 (axial & equatorial) |

| ~2.80 - 3.00 | m | - | H-6 (axial & equatorial) |

| ~2.00 - 2.20 | m | - | H-5 (axial & equatorial) |

| ~1.80 | br s | - | OH, NH |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~120 - 125 | t | JC-F ≈ 240-250 | C-3 |

| ~68 - 72 | t | JC-F ≈ 20-30 | C-4 |

| ~48 - 52 | t | JC-F ≈ 20-30 | C-2 |

| ~45 - 49 | s | - | C-6 |

| ~35 - 39 | t | JC-F ≈ 20-25 | C-5 |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -95 to -105 | m | - | F (axial & equatorial) |

Note: Chemical shifts are referenced to residual solvent peaks. Coupling constants are approximate and based on data from similar structures.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch, N-H stretch |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1470 - 1430 | Medium | C-H bend (CH₂) |

| 1150 - 1050 | Strong | C-F stretch, C-O stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 138.07 | [M+H]⁺ |

| 120.06 | [M+H - H₂O]⁺ |

| 118.06 | [M+H - HF]⁺ |

| 98.05 | [M+H - 2HF]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as N-protected 3,3-difluoro-4-oxopiperidine.[1]

Step 1: Reduction of N-Boc-3,3-difluoro-4-oxopiperidine

-

To a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3,3-difluoropiperidin-4-ol.

Step 2: Deprotection of the N-Boc group

-

Dissolve the N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) in a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract with an appropriate solvent to yield the free base.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H and ¹³C NMR, reference the chemical shifts to the residual solvent peak.

-

For ¹⁹F NMR, use an external standard such as CFCl₃.

IR Spectroscopy:

-

Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound.

References

Commercial Availability and Synthesis of 3,3-Difluoropiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropiperidin-4-ol is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into piperidine rings can significantly modulate the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability, without drastically altering their conformation. This can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of the commercial availability of this compound, its key properties, and a detailed experimental protocol for its synthesis from a common precursor.

Commercial Availability

This compound is available from a select number of specialized chemical suppliers. It is primarily intended for research and development purposes and not for direct human use[1][2]. Researchers should always verify the availability and lead times with the respective suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog No. | Purity | CAS No. | MDL No. | Notes |

| Synblock | PB24225 | ≥ 98% | 1239596-54-3 | MFCD16250749 | Provides technical documents like MSDS, NMR, HPLC, and LC-MS.[1] |

| MedChemExpress | HY-138973 | 97.86% | 1239596-54-3 | MFCD16250749 | Primarily for research use. |

| Biosynth | B-8957 | ≥ 97% | 1239596-54-3 | MFCD16250749 | Available in various quantities. |

Note: Availability and product specifications are subject to change. Please consult the supplier's website for the most current information.

Physicochemical and Safety Data

Understanding the properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.

Table 2: Physicochemical and Safety Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉F₂NO | [1][2] |

| Molecular Weight | 137.13 g/mol | [1][2] |

| CAS Number | 1239596-54-3 | [1][2] |

| MDL Number | MFCD16250749 | [1] |

| Synonyms | 3,3-Difluoro-4-hydroxypiperidine | [1] |

| Storage | Store in a dry, sealed place. | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Synthetic Protocols

While this compound is commercially available, its synthesis in-house may be required for various research applications. A common and efficient route involves the reduction of the corresponding ketone, N-Boc-3,3-difluoropiperidin-4-one, followed by deprotection of the Boc group. The ketone precursor is also commercially available[3].

Logical Workflow for Synthesis

The synthesis follows a logical progression from a protected ketone to the final unprotected alcohol, ensuring high yields and purity.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard organic chemistry procedures for the reduction of ketones and the deprotection of Boc-protected amines.

Step 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution. Ensure the temperature remains below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3,3-difluoropiperidin-4-ol.

Step 2: Synthesis of this compound (Boc Deprotection)

-

Reaction Setup: Dissolve the purified N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (~0.2 M).

-

Addition of Acid:

-

Method A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq) to the DCM solution at room temperature.

-

Method B (HCl): Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the dioxane solution at room temperature.

-

-

Reaction: Stir the mixture at room temperature for 1-3 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS. The product will have a much lower Rf value than the starting material on silica gel.

-

Workup:

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

-

The product is typically obtained as the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the salt in water, basify to pH > 10 with a base like NaOH or K₂CO₃, and extract with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield the final product.

-

Applications in Drug Discovery

The 3,3-difluoropiperidine scaffold is utilized to fine-tune the properties of bioactive molecules. Its incorporation can influence receptor binding affinity and selectivity. For instance, derivatives of 3,3-difluoropiperidine have been explored as dopamine D4 receptor antagonists[4] and are considered important building blocks for protein degraders[2][5]. The synthesis of various 4-substituted 3,3-difluoropiperidines has been a subject of interest, highlighting their potential as building blocks in medicinal chemistry[6]. The unique stereoelectronic properties imparted by the gem-difluoro group at the 3-position make this compound a strategic component for developing next-generation therapeutics.

References

- 1. CAS 1239596-54-3 | this compound - Synblock [synblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 3,3-Difluoropiperidin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). While compiled from available data, information for 3,3-Difluoropiperidin-4-OL is limited, and this guide relies in part on data from structurally similar compounds. Always consult the official SDS from your supplier and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of parent molecules.[1]

| Property | Value | Source |

| CAS Number | 1239596-54-3 | [2][3] |

| Molecular Formula | C5H9F2NO | [2][3] |

| Molecular Weight | 137.13 g/mol | [2][3] |

| Synonyms | 3,3-Difluoro-4-hydroxypiperidine | [2] |

| Purity | Typically ≥97% | [3] |

Hazard Identification and Safety Data

While a complete, verified Safety Data Sheet for this compound is not widely available, information from chemical suppliers and data for analogous compounds indicate the following hazards.[1][2] It should be handled as a hazardous substance.[4]

GHS Classification Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Source: Information compiled from chemical supplier data.[2]

Precautionary Statements Summary

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P312: Call a POISON CENTER or doctor if you feel unwell.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[6] P337+P313: If eye irritation persists: Get medical advice/attention. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5] P405: Store locked up.[5] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |

Source: Information compiled from various safety data sheets for fluorinated piperidines and related compounds.[5][6]

Quantitative Toxicity Data

Handling and Storage

3.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield to protect against splashes.[9]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[9] A lab coat or chemical-resistant apron is also required.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[10]

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Accidental Release and First Aid Measures

4.1. Accidental Release

-

Minor Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in a suitable, labeled container for disposal. Avoid generating dust.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.

4.2. First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Assumed to be stable under normal storage conditions.[8]

-

Conditions to Avoid: Heat, flames, and sparks.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[8]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations.

-

This material should be treated as hazardous waste. Do not mix with other waste streams.[4]

-

The primary recommended method of disposal for fluorinated organic compounds is high-temperature incineration by a licensed professional waste disposal service.[4]

Experimental Protocols

The following are example protocols for the synthesis and biological evaluation of compounds structurally related to this compound. These are provided for illustrative purposes and must be adapted and optimized for specific research objectives.

7.1. Example Synthetic Protocol: Synthesis of Fluorinated Piperidines

This protocol is based on general methods for the synthesis of fluorinated piperidines from fluoropyridines.[11][12][13]

-

Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), combine the fluoropyridine starting material, a suitable catalyst (e.g., Palladium on carbon), and a solvent (e.g., methanol or tetrahydrofuran).

-

Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The atmosphere is purged with hydrogen gas, and the reaction is stirred under hydrogen pressure (e.g., 50 bar) at a specified temperature (e.g., room temperature to 80°C) for a designated time (e.g., 12-24 hours).

-

Workup: After the reaction is complete, the vessel is carefully depressurized. The catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired fluorinated piperidine.

7.2. Example Biological Assay: Dopamine D4 Receptor Binding Assay

Fluorinated piperidines are often investigated as ligands for CNS targets. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D4 receptor.[14][15][16]

-

Materials:

-

Membrane preparation from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [³H]N-methylspiperone).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., haloperidol).

-

Test compound (e.g., a derivative of this compound).

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and either buffer, the test compound at various concentrations, or the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

-

Visualizations

The following diagrams illustrate a potential biological context and experimental workflow relevant to the study of this compound and its derivatives.

References

- 1. 3,3-Difluoro-4-hydroxypiperidine | CAS#:1239596-54-3 | Chemsrc [chemsrc.com]

- 2. CAS 1239596-54-3 | this compound - Synblock [synblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Stability and Storage of 3,3-Difluoropiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Difluoropiperidin-4-ol and its common N-protected derivatives. The information presented herein is synthesized from publicly available data for piperidine and related fluorinated heterocyclic compounds. Due to the limited availability of specific stability data for this compound, this guide emphasizes general principles of chemical stability and provides a framework for its assessment.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from chemical suppliers for similar fluorinated piperidine derivatives.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the piperidine nitrogen. |

| Container | Tightly sealed, airtight container | To protect from moisture and atmospheric oxygen. |

| Light | Amber vial or protection from light | To prevent photolytic degradation. |

| Form | Solid | Solid-state is generally more stable than solutions. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, potential degradation can be inferred from the chemistry of piperidines and the influence of fluorine substitution. The primary sites susceptible to degradation are the piperidine ring nitrogen and the carbon backbone.

A significant potential degradation pathway for piperidine derivatives is oxidation. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products. This process can be initiated by atmospheric oxygen, particularly over extended periods, or by oxidizing agents.

Other potential degradation routes include:

-

Thermal Degradation: At elevated temperatures, cleavage of the carbon-nitrogen bond in the piperidine ring can occur, leading to the formation of smaller amine and alkene fragments.

-

Acid/Base Instability: While piperidines are generally stable under a range of pH conditions, extreme pH values may catalyze degradation. For N-Boc protected derivatives, acidic conditions will lead to the removal of the protecting group.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Equipment: HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS), pH meter, oven, photostability chamber.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Characterize any significant degradation products using techniques such as LC-MS and NMR to elucidate their structures.

-

The following workflow diagram illustrates the general process for conducting a forced degradation study.

Conclusion

Navigating the Structural Landscape of 3,3-Difluoropiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The 3,3-difluoropiperidin-4-ol moiety, a fluorinated heterocyclic building block, presents a unique combination of a rigidified piperidine ring and a functional hydroxyl group. This guide provides an in-depth analysis of its molecular structure and conformational preferences, drawing upon established principles from studies of related fluorinated piperidines. Understanding these structural nuances is critical for leveraging this scaffold in the design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

Molecular Structure and Conformational Analysis

The fundamental structure of this compound consists of a six-membered piperidine ring substituted with two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The presence of the gem-difluoro group at the C3 position significantly influences the conformational equilibrium of the ring and its substituents.

The two primary chair conformations of this compound are in equilibrium, differing in the axial or equatorial orientation of the hydroxyl group at C4. The conformational preference is governed by a complex interplay of steric and stereoelectronic effects.

Stereoelectronic Effects:

-

Gauche Effect: The preference for a gauche arrangement between electronegative substituents can influence the conformation. In the case of this compound, interactions between the C-F and C-O bonds are a key consideration.

-

Hyperconjugation: Interactions between bonding and anti-bonding orbitals, such as σC-H → σC-F and σC-C → σC-F, play a crucial role in stabilizing certain conformations. Studies on 3-fluoropiperidines have shown that hyperconjugative effects often favor an axial orientation of the fluorine atom.[1] For the 3,3-difluoro analogue, these effects are more complex.

Steric Effects:

-

A-value of the Hydroxyl Group: The steric bulk of the hydroxyl group generally favors an equatorial position to minimize 1,3-diaxial interactions.

-

Fluorine Substituents: The gem-difluoro group introduces steric interactions that can influence the pucker of the ring and the preference of the adjacent hydroxyl group.

Computational studies on related fluorinated piperidines have demonstrated that the interplay of these effects can lead to a preference for conformations that might seem counterintuitive based on simple steric arguments alone.[1][2] The polarity of the solvent is also known to play a significant role in modulating the conformational equilibrium of fluorinated piperidines.[1][2]

Quantitative Structural Data

| Parameter | Bond | Typical Value |

| Bond Lengths (Å) | C-F | 1.35 |

| C-O | 1.43 | |

| C-N | 1.47 | |

| C-C | 1.54 | |

| Bond Angles (°) | F-C-F | 109.5 |

| H-O-C | 109 | |

| C-N-C | 112 | |

| C-C-C | 111 |

Note: These are generalized values and may vary in the actual molecule due to the specific electronic and steric environment.

Experimental Protocols

Synthesis of 4-Substituted 3,3-Difluoropiperidines (General Strategy)

A common synthetic route to 4-substituted 3,3-difluoropiperidines involves a multi-step sequence starting from a 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile.[3] This is followed by reduction of the nitrile, lactamization, and subsequent reduction of the lactam to yield the desired piperidine ring.[3] The introduction of the hydroxyl group at the 4-position can be achieved through various established methods.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational preferences of fluorinated piperidines in solution.[1][4]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons, particularly H4, provide crucial conformational information. The magnitude of the ³JH,H coupling constants can be used to estimate dihedral angles via the Karplus equation.

-

¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum. The chemical shifts of the carbon atoms, especially C3, C4, and C5, will be influenced by the conformation.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. The fluorine chemical shifts can provide information about the electronic environment. More advanced experiments, such as ¹H-¹⁹F heteronuclear correlation spectroscopy (HETCOR), can reveal through-space and through-bond correlations, aiding in the assignment of axial and equatorial fluorine atoms and protons.[1]

-

Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can provide thermodynamic data (ΔG, ΔH, ΔS) for the conformational equilibrium if the interconversion rate is within the NMR timescale.

Conformational Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium between the two chair conformations of this compound.

Caption: Chair-chair conformational equilibrium of this compound.

Note: The actual image placeholders (https://i.imgur.com/your_axial_image.png and https://i.imgur.com/your_equatorial_image.png) would need to be replaced with actual 2D renderings of the respective chair conformations.

Conclusion

The molecular structure and conformational landscape of this compound are dictated by a subtle balance of steric and stereoelectronic forces, a characteristic feature of fluorinated organic molecules. While detailed experimental data for this specific compound remains limited, a robust understanding of its probable conformational behavior can be extrapolated from studies on analogous fluorinated piperidines. For medicinal chemists and drug designers, a thorough appreciation of these structural principles is paramount for the rational design of novel therapeutics that effectively utilize the unique properties imparted by the 3,3-difluoro-4-hydroxy-piperidine scaffold. Further experimental and computational investigations are warranted to fully delineate the conformational preferences of this valuable building block in various environments.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Piperidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine into this ubiquitous scaffold has emerged as a powerful tactic to modulate physicochemical and pharmacological properties, leading to enhanced drug candidates. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated piperidines. It details the profound impact of fluorination on key drug-like properties, presents key experimental protocols for their synthesis, and visualizes their role in modulating critical signaling pathways, exemplified by their application in modern therapeutics.

Introduction: The Strategic Synergy of Piperidine and Fluorine

The piperidine motif is one of the most prevalent N-heterocyclic rings in FDA-approved drugs, prized for its ability to confer favorable properties such as improved membrane permeability and receptor binding.[1][2] Concurrently, the incorporation of fluorine into drug candidates has become a routine strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and fine-tune lipophilicity.[3] The fusion of these two entities—the fluorinated piperidine—creates a powerful building block for drug discovery, offering chemists a versatile tool to address pharmacokinetic and pharmacodynamic challenges.

The unique properties of the fluorine atom, including its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, are central to its utility.[4][5] When incorporated into a piperidine ring, these properties can lead to:

-

Enhanced Metabolic Stability: The high energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, often at sites that are otherwise susceptible to degradation.[4][5]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen.[4][6] This reduction in pKa can improve oral absorption and bioavailability by increasing the fraction of the neutral, membrane-permeable species at physiological pH.[4]

-

Tuning of Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. While often increasing LogP, the introduction of fluorine can also alter a molecule's conformation and electrostatic potential, leading to complex effects on its partitioning behavior.[7][8]

-

Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation.[9][10] Studies have shown a preference for an axial orientation of fluorine in certain substituted piperidines, driven by charge-dipole interactions and hyperconjugation.[1][9][10]

Historical Perspective and the Evolution of Synthesis

While the precise first synthesis of a simple fluorinated piperidine is not prominently documented in readily available historical reviews, the development of these compounds is intrinsically linked to the broader evolution of organofluorine chemistry. Early methods for fluorination were often harsh and lacked selectivity. A notable early reference points to a 1975 publication in The Journal of Organic Chemistry for the synthesis of 4-fluoropiperidine, indicating that foundational work was laid in the mid-1970s.[11]

The synthetic accessibility of fluorinated piperidines has expanded dramatically in recent decades, moving from challenging multi-step sequences to more direct and efficient modern methodologies. A pivotal advancement has been the hydrogenation of readily available and often inexpensive fluoropyridine precursors.

Modern Synthetic Strategies:

-

Dearomatization-Hydrogenation of Fluoropyridines: A highly effective modern strategy involves a one-pot dearomatization-hydrogenation process.[1] For instance, rhodium-catalyzed dearomatization using a boron-based reducing agent like pinacol borane (HBpin), followed by hydrogenation of the resulting intermediates, can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[1] More recently, palladium-catalyzed hydrogenation has been shown to be a robust and simple method, tolerant of air and moisture, for the conversion of fluoropyridines to the corresponding piperidines.[12][13][14]

-

Electrophilic Fluorination: Another common approach involves the electrophilic fluorination of piperidine precursors. For example, N-protected piperidinones can be converted to their corresponding silyl enol ethers, which then undergo electrophilic fluorination using reagents like Selectfluor®.[3][15]

-

Biocatalytic and Flow Chemistry Approaches: Cutting-edge methods are leveraging biocatalysis and flow chemistry to produce enantiopure fluoropiperidines on a large scale.[16] Biocatalytic desymmetrization of meso-piperidine precursors can create chiral intermediates, which are then subjected to photochemical decarboxylative fluorination in a flow system to yield highly pure, single-isomer products.[16]

Experimental Protocols: Representative Synthetic Methodologies

The following protocols are representative of modern techniques for the synthesis of fluorinated piperidines, based on published literature.

Protocol 1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the work of Glorius and colleagues on the heterogeneous hydrogenation of fluoropyridines.[12][14]

Objective: To synthesize 3-fluoropiperidine via hydrogenation of 3-fluoropyridine.

Materials:

-

3-Fluoropyridine

-

Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

-

Methanol (MeOH)

-

Aqueous Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Round-bottom flask or autoclave

-

Magnetic stirrer

-

Hydrogenation apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 3-fluoropyridine (1.0 eq) in methanol.

-

Carefully add aqueous HCl (1.1 eq) to the solution to protonate the substrate.

-

Add the Pd(OH)₂/C catalyst (5 mol%) to the mixture.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as GC-MS or TLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the 3-fluoropiperidine hydrochloride salt. The free base can be obtained by subsequent neutralization and extraction.

Protocol 2: Electrophilic Fluorination of an N-Boc-4-piperidone Derivative

This protocol is a generalized procedure based on methods described for the synthesis of precursors for CGRP antagonists.[3]

Objective: To synthesize an α-fluorinated piperidinone via electrophilic fluorination.

Materials:

-

N-Boc-4-piperidone

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (TEA) or Sodium Hexamethyldisilazide (NaHMDS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Selectfluor® (N-Fluorobenzenesulfonimide, NFSI, can also be used)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a suitable base (e.g., NaHMDS, 1.1 eq) dropwise to generate the enolate.

-

After stirring for 30-60 minutes, add TMSCl (1.2 eq) to trap the enolate as the trimethylsilyl enol ether. Allow the reaction to warm to room temperature and stir until formation is complete.

-

In a separate flask, dissolve Selectfluor® (1.2 eq) in a suitable solvent like acetonitrile.

-

Cool the Selectfluor® solution and add the crude silyl enol ether solution dropwise.

-

Allow the reaction to proceed, monitoring by TLC or LC-MS for the formation of the fluorinated product.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-Boc-3-fluoro-4-piperidone.

Data Presentation: The Quantitative Impact of Fluorination

The introduction of fluorine atoms into the piperidine ring has a predictable and significant effect on its basicity (pKa) and a more complex, but measurable, influence on its lipophilicity (LogP).

| Compound | Structure | pKa (Conjugate Acid) | ΔpKa (vs. Piperidine) | clogP |

| Piperidine | ~11.2 | 0.0 | ~1.1 | |

| 3-Fluoropiperidine | ~9.5 | -1.7 | ~0.8 | |

| 4-Fluoropiperidine | ~9.4 | -1.8 | ~0.7 | |

| cis-3,5-Difluoropiperidine | ~7.8 | -3.4 | ~0.5 |

Note: pKa and clogP values are approximate and can vary based on the measurement or calculation method. Data is compiled and representative based on trends reported in the literature.[6][8][17]

The data clearly illustrates that each fluorine atom added to the ring inductively withdraws electron density from the nitrogen, thereby reducing its ability to accept a proton and lowering its pKa. The effect is roughly additive. This modulation is a critical tool in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Fluorinated Piperidines in CGRP Receptor Antagonists

A compelling modern application of fluorinated piperidines is in the development of small-molecule Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[3] A syn-3-fluoro-4-aminopiperidine core has been identified as a key pharmacophore in this class of drugs.[3] The fluorine atom is introduced to fine-tune the basicity of the piperidine nitrogen, which is crucial for achieving the desired pharmacokinetic profile, including oral bioavailability.

Signaling Pathway Visualization

CGRP antagonists work by blocking the CGRP receptor, which is a G protein-coupled receptor (GPCR).[18][19] The binding of CGRP to its receptor, a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), primarily activates Gαs proteins.[20][21] This triggers a signaling cascade that is central to the pathophysiology of migraine.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. 4-Fluoropiperidine | 78197-27-0 | Benchchem [benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. scienceofmigraine.com [scienceofmigraine.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. What are CGRP antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 18. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 20. researchgate.net [researchgate.net]

- 21. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

Methodological & Application

The Strategic Incorporation of 3,3-Difluoropiperidin-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoropiperidin-4-ol scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique stereoelectronic properties, arising from the geminal fluorine substitution, offer significant advantages in the design of novel therapeutics. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the this compound moiety a valuable building block for modulating pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive overview of the utility of this compound and its derivatives, with a focus on their application as dopamine D4 receptor antagonists and sigma-1 receptor modulators. Detailed experimental protocols for synthesis and key biological assays are also presented to facilitate the integration of this versatile scaffold into drug discovery programs.

I. Physicochemical Properties and Medicinal Chemistry Rationale

The strategic placement of gem-difluoro groups at the 3-position of the piperidine ring imparts several desirable properties:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, thus preventing metabolic oxidation at the C-3 position, a common site of metabolism for piperidine rings.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This can impact receptor interactions and cell permeability.

-

Conformational Restriction: The gem-difluoro group can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation for optimal target engagement.

-

Increased Lipophilicity: Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and brain penetration for CNS-targeted drugs.

II. Applications in Drug Discovery

A. Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. The 3,3-difluoropiperidine scaffold has been successfully incorporated into potent and selective D4R antagonists.

A series of 3,3-difluoropiperidine ether analogs have been synthesized and evaluated for their binding affinity at the human dopamine D4 receptor. The general structure consists of a 3,3-difluoropiperidine core, an ether linkage, and an aromatic southern moiety.

Table 1: SAR Data of 3,3-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists [1][2]

| Compound ID | R (Southern Moiety) | Ether Linkage | D4R Kᵢ (nM) |

| 7a | 3-fluoro-4-methoxybenzyl | p-fluorophenoxy | 140 |

| 7b | 3-fluoro-4-methoxybenzyl | 3,4-difluorophenoxy | 320 |

| 7c | 3-fluoro-4-methoxybenzyl | 4-fluoro-3-methylphenoxy | 210 |

| 8b | 3-fluoro-4-methoxybenzyl | 3,4-difluorophenoxy | 5.5 |

| 8c | 3-fluoro-4-methoxybenzyl | 3-methylphenoxy | 13 |

| 8d | 3-fluoro-4-methoxybenzyl | 4-chlorophenoxy | 53 |

| 8e | 3-fluoro-4-methoxybenzyl | phenoxy | 27 |

| 9k | 1-imidazo[1,5-a]pyridine | 3,4-difluorophenoxy | 2.7 |

| 9j | 1-imidazo[1,5-a]pyridine | 4-cyanophenoxy | 1.7 |

B. Sigma-1 Receptor Ligands

The sigma-1 receptor (S1R) is an intracellular chaperone protein involved in a multitude of cellular functions and is a target for various neurological and psychiatric conditions. Difluorinated analogs of known S1R ligands have been synthesized to improve their metabolic stability.

Table 2: Pharmacological Data of a Difluorinated Sigma-1 Receptor Ligand

| Compound | Target | Binding Affinity (Kᵢ) | Functional Activity | Reference |

| Difluorinated Reduced Haloperidol Analog | Sigma-1 Receptor | High | Facilitates BDNF release | [2] |

III. Experimental Protocols

A. Synthesis of N-Protected 3,3-Difluoro-5-hydroxypiperidine

This protocol describes a general strategy for the synthesis of a key intermediate, which can be deprotected to yield this compound (numbering dependent on substitution).

References

The Pivotal Role of 3,3-Difluoropiperidin-4-ol in Pioneering Drug Discovery

For Immediate Release

Shanghai, China – December 26, 2025 – The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, 3,3-Difluoropiperidin-4-ol has emerged as a critical component in the design and synthesis of novel drug candidates, particularly in the realm of central nervous system (CNS) disorders. Its unique structural and electronic properties offer a powerful tool for researchers to fine-tune the biological activity and metabolic stability of new chemical entities.